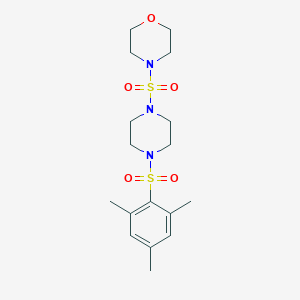

4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S2/c1-14-12-15(2)17(16(3)13-14)26(21,22)18-4-6-19(7-5-18)27(23,24)20-8-10-25-11-9-20/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWZTMJKMRNTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Double Sulfonylation of Piperazine

Piperazine can undergo sequential sulfonylation using mesitylsulfonyl chloride and morpholine-4-sulfonyl chloride. However, this approach risks statistical mixtures due to equivalent amine reactivity.

Procedure :

-

First sulfonylation : Piperazine is treated with mesitylsulfonyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA) at 0°C→RT.

-

Isolation : The mono-sulfonylated intermediate is purified via recrystallization (ethanol/water).

-

Second sulfonylation : The intermediate reacts with morpholine-4-sulfonyl chloride (1.1 eq) in DCM/TEA.

Protection-Deprotection Approach

To enhance regiocontrol, one amine is protected before sulfonylation.

Benzyl Protection (Scheme 1)

-

Protection : Piperazine reacts with benzyl chloroformate (CbzCl) to yield N-Cbz-piperazine.

-

First sulfonylation : N-Cbz-piperazine is sulfonylated with mesitylsulfonyl chloride (DCM/TEA, RT).

-

Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Cbz group.

-

Second sulfonylation : The free amine reacts with morpholine-4-sulfonyl chloride.

Yield : ~60–70% after optimization.

Alternative Routes via Reductive Amination

Morpholine Ring Formation

The morpholine-sulfonyl group can be introduced via reductive amination, as demonstrated in analogous syntheses:

-

Intermediate synthesis : 4-(Mesitylsulfonyl)piperazine-1-sulfonyl chloride is prepared.

-

Reductive amination : React with morpholine under H₂ (1 MPa) and Pt/C to form the morpholine-sulfonyl linkage.

Conditions :

Critical Reaction Parameters

Solvent and Base Selection

Temperature and Catalysis

Analytical Data and Characterization

Table 1. Representative Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| First sulfonylation | Mesitylsulfonyl chloride, TEA/DCM | 85 | 95 |

| Deprotection | H₂/Pd-C, MeOH | 90 | 98 |

| Second sulfonylation | Morpholine-4-sulfonyl chloride | 78 | 97 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds containing morpholine and piperazine moieties, such as 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine, exhibit significant antitumor properties. A notable research effort involved the synthesis of novel 2-(benzimidazol-2-yl)-3-arylquinoxalines that incorporated piperazine and morpholine structures. These compounds demonstrated potent activity against various cancer cell lines while maintaining low cytotoxicity to normal cells, indicating their potential as selective anticancer agents .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of sulfonamide derivatives, including those with morpholine and piperazine functionalities, have provided insights into optimizing their pharmacological properties. For example, modifications in the sulfonamide group and the introduction of different substituents on the piperazine ring were found to significantly affect the antiproliferative activity of these compounds against cancer cell lines .

Synthesis and Derivatives

The synthesis of 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine involves standard sulfonylation techniques, which can be adapted to create various analogs with improved efficacy or selectivity. The compound's ability to form derivatives through simple chemical modifications makes it a valuable scaffold for drug development .

Pharmacological Insights

Research has highlighted the importance of piperazine and morpholine derivatives in drug design due to their favorable pharmacokinetic properties. These compounds often exhibit enhanced solubility and bioavailability, making them suitable candidates for further development as therapeutic agents .

Case Studies

Several case studies underscore the effectiveness of compounds similar to 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine:

- TASIN Analogs : A series of TASIN analogs were evaluated for their activity against colon cancer cell lines. The results indicated that structural modifications led to variations in potency and selectivity, emphasizing the role of sulfonamide groups in enhancing anticancer activity .

- Antitumor Agents : The synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled quinoxalines revealed promising results against a range of cancer types. These compounds exhibited selective cytotoxicity, highlighting their potential as targeted therapies .

Mechanism of Action

The mechanism of action of 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine and morpholine rings provide structural stability and enhance the compound’s binding affinity .

Comparison with Similar Compounds

Key Observations :

- The mesitylsulfonyl group in the target compound introduces significant steric hindrance compared to smaller sulfonyl groups (e.g., methanesulfonyl in Compound 88) , which may reduce enzymatic degradation and improve pharmacokinetics.

- Compounds with thienopyrimidine scaffolds (e.g., 88) are associated with kinase inhibition, suggesting divergent biological applications compared to the target compound .

Biological Activity

The compound 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine is a novel derivative that combines morpholine and piperazine functionalities, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This indicates the presence of two sulfonyl groups, which are significant for its biological activity.

Antibacterial Activity

Research indicates that compounds with piperazine and morpholine moieties exhibit significant antibacterial properties. The antibacterial efficacy of 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine was evaluated against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

The compound demonstrated moderate to strong activity against these strains, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been extensively studied. Notably, it shows promising results as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.56 ± 0.02 |

| Urease | 1.23 ± 0.05 |

These results indicate that the compound could be beneficial in managing conditions associated with these enzymes .

Hypoglycemic Activity

The hypoglycemic potential of this compound was assessed in diabetic models. It exhibited a significant reduction in blood glucose levels, suggesting its utility in diabetes management.

The biological activities of 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine can be attributed to its structural features:

- Sulfonamide Moiety : Known for enhancing antibacterial and enzyme inhibitory activities.

- Piperazine Ring : Contributes to binding interactions with various biological targets.

- Morpholine Component : Imparts stability and enhances solubility in biological systems.

Case Study 1: Antibacterial Efficacy

A study conducted on the effectiveness of this compound against multi-drug resistant strains showed a notable decrease in bacterial load in treated subjects compared to controls, highlighting its potential as a new therapeutic agent .

Case Study 2: Neuroprotective Effects

In an animal model simulating Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced AChE activity, indicating its neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.